{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine
Overview
Description
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine is a chemical compound that features a benzothiazole ring fused with a piperidine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit various enzymes, including dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Action Environment
The synthesis of benzothiazole compounds has been related to green chemistry , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine typically involves the reaction of 2-mercaptobenzothiazole with piperidine and formaldehyde. The reaction is carried out in methanol at room temperature, followed by the removal of the solvent and recrystallization from chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving protein-ligand interactions and molecular docking.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Similar structure but with an amine group at a different position.
N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine: Contains an imidazole ring in addition to the benzothiazole and piperidine rings.
Uniqueness
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine is unique due to its specific combination of the benzothiazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJHYIPKWYXQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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